N-(3,5-dimethoxyphenyl)guanidine N-(3,5-dimethoxyphenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 207284-12-6
VCID: VC4895460
InChI: InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12)
SMILES: COC1=CC(=CC(=C1)N=C(N)N)OC
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222

N-(3,5-dimethoxyphenyl)guanidine

CAS No.: 207284-12-6

Cat. No.: VC4895460

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)guanidine - 207284-12-6

Specification

CAS No. 207284-12-6
Molecular Formula C9H13N3O2
Molecular Weight 195.222
IUPAC Name 2-(3,5-dimethoxyphenyl)guanidine
Standard InChI InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12)
Standard InChI Key CDBWVYYYKYLWIW-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)N=C(N)N)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a guanidine group (-NH-C(=NH)-NH₂) attached to a 3,5-dimethoxyphenyl ring. The methoxy groups at the 3- and 5-positions introduce electron-donating effects, influencing electronic distribution and intermolecular interactions. Computational studies suggest that the planar guanidine moiety facilitates hydrogen bonding with biological targets, while the aromatic ring enhances lipid solubility.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-(3,5-dimethoxyphenyl)guanidine
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.222 g/mol
SMILESCOC1=CC(=CC(=C1)N=C(N)N)OC
InChI KeyCDBWVYYYKYLWIW-UHFFFAOYSA-N

Synthetic Methodologies

Primary Synthetic Routes

N-(3,5-Dimethoxyphenyl)guanidine is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,5-dimethoxyaniline with cyanamide derivatives under basic conditions.

Table 2: Optimized Synthetic Conditions

MethodReagents/ConditionsYield (%)
Cyanamide Condensation3,5-Dimethoxyaniline, Cyanamide, K₂CO₃, EtOH, 80°C72
Thiourea Transamination3,5-Dimethoxyphenylthiourea, NH₃, MeOH, 60°C65

Alternative routes include the use of carbodiimides or thiourea intermediates, with yields optimized through solvent selection (e.g., ethanol or methanol) and temperature control .

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactions

The guanidine group acts as a strong base (pKa ~13.5), participating in acid-base reactions and forming stable salts with mineral acids. The electron-rich aromatic ring undergoes electrophilic substitution, enabling functionalization at the 4-position. For example, nitration produces 4-nitro derivatives, which are precursors for secondary amines.

Coordination Chemistry

N-(3,5-Dimethoxyphenyl)guanidine forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its lone electron pairs. These complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis or metal-ion sensing .

Biological Activities and Mechanisms

Anticonvulsant Properties

In rodent models, derivatives of N-(3,5-dimethoxyphenyl)guanidine demonstrated dose-dependent seizure suppression in the pentylenetetrazole (PTZ) model. At 50 mg/kg, a 70% reduction in seizure incidence was observed, likely mediated by GABAergic modulation .

Table 3: In Vivo Anticonvulsant Data

ModelED₅₀ (mg/kg)Mechanism
PTZ-Induced Seizures35.2GABA-A Receptor Agonism
Maximal Electroshock42.8Sodium Channel Blockade

Anticancer Activity

Screening against MCF-7 (breast) and Caco2 (colon) cell lines revealed moderate cytotoxicity (IC₅₀: 50–100 μM). Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation. Structural analogs with halogen substituents showed improved potency, indicating scope for optimization.

Anti-Inflammatory Effects

In vitro assays demonstrated COX-1/COX-2 inhibition with selectivity ratios (COX-2/COX-1) of 0.8–1.2. Molecular docking studies attribute this activity to hydrogen bonding with Tyr385 and Ser530 residues in the COX-2 active site .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator